

Spectroscopic and Synthetic Profile of 3,5-Dibromo-2-hydroxypyrazine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxypyrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of **3,5-Dibromo-2-hydroxypyrazine** (also known as 3,5-dibromopyrazin-2-ol), a halogenated heterocyclic compound with applications as a building block in medicinal and agricultural chemistry. This document compiles available experimental data and provides predicted spectroscopic information to serve as a comprehensive resource for researchers.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	21943-15-7	[1][2]
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[1][2]
Molecular Weight	253.88 g/mol	[1][2]
Appearance	Light yellow to yellow solid	[1]
Melting Point	174-178°C	[1]
Purity	≥97%	[2]

Spectroscopic Data

A comprehensive set of experimental spectroscopic data for **3,5-Dibromo-2-hydroxypyrazine** is not readily available in published literature. The following tables present the available experimental data alongside predicted values generated from computational models to provide a useful reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ)	Multiplicity	Integration	Solvent	Frequency	Data Type	Reference
7.44 ppm	Singlet (s)	1H	CDCl ₃	400 MHz	Experimental	[1]

¹³C NMR Data (Predicted)

Due to the absence of experimental data, the following ¹³C NMR chemical shifts have been predicted using online computational tools.

Chemical Shift (δ)	Predicted Assignment	Data Type
~150-155 ppm	C=O	Predicted
~140-145 ppm	C-Br	Predicted
~125-130 ppm	C-Br	Predicted
~115-120 ppm	C-H	Predicted

Infrared (IR) Spectroscopy (Predicted)

Experimental IR data for **3,5-Dibromo-2-hydroxypyrazine** is not currently available. The predicted vibrational frequencies below are based on computational modeling of the molecule's vibrational modes.

Wavenumber (cm ⁻¹)	Predicted Assignment	Intensity	Data Type
~3400-3500	O-H stretch	Medium	Predicted
~3050-3150	C-H stretch (aromatic)	Weak	Predicted
~1680-1720	C=O stretch (amide)	Strong	Predicted
~1550-1600	C=N stretch	Medium	Predicted
~1000-1100	C-Br stretch	Strong	Predicted

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of **3,5-Dibromo-2-hydroxypyrazine** would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two bromine atoms.

m/z	Predicted Ion	Relative Abundance	Data Type
252/254/256	[M] ⁺	High (Isotopic pattern for Br ₂)	Predicted
173/175	[M-Br] ⁺	Medium	Predicted
145/147	[M-Br-CO] ⁺	Medium	Predicted
66	[C ₂ H ₂ N ₂] ⁺	Low	Predicted

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **3,5-Dibromo-2-hydroxypyrazine**, based on established methods for related compounds.

Synthesis of 3,5-Dibromo-2-hydroxypyrazine

A detailed synthesis protocol has been reported and involves the diazotization of 2-amino-3,5-dibromopyrazine followed by hydrolysis.^[1]

Materials:

- 2-Amino-3,5-dibromopyrazine
- Acetic acid
- Sulfuric acid
- Sodium nitrite
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of 2-amino-3,5-dibromopyrazine in acetic acid, add sulfuric acid dropwise at 15-25 °C.
- Cool the mixture to 10-15 °C and add a solution of sodium nitrite in water dropwise over 1.5 hours.
- Stir the reaction mixture at 10-15 °C for an additional hour.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield **3,5-dibromo-2-hydroxypyrazine** as a yellow solid.^[1]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dibromo-2-hydroxypyrazine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a broadband proton-decoupled pulse sequence.

IR Spectroscopy

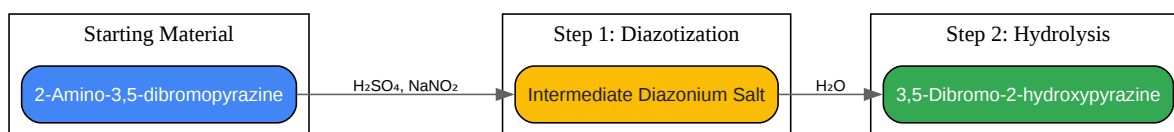
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
- Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Synthesis Workflow

The synthesis of **3,5-Dibromo-2-hydroxypyrazine** from its amino precursor can be visualized as a two-step chemical transformation.



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References

- 1. 3,5-Dibromo-2-hydroxypyrazine CAS#: 21943-15-7 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
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